molecular formula C7H12O4 B14721592 Propanoyl butaneperoxoate CAS No. 13043-86-2

Propanoyl butaneperoxoate

Cat. No.: B14721592
CAS No.: 13043-86-2
M. Wt: 160.17 g/mol
InChI Key: WYULPPRZTJMYRA-UHFFFAOYSA-N
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Description

Propanoyl butaneperoxoate is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. This compound is characterized by its reactive peroxide group, which makes it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl butaneperoxoate can be synthesized through the reaction of propanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place at low temperatures to prevent the decomposition of the peroxide group. The general reaction is as follows:

CH3CH2COCl+H2O2CH3CH2COO2C4H9+HCl\text{CH}_3\text{CH}_2\text{COCl} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COO}_2\text{C}_4\text{H}_9 + \text{HCl} CH3​CH2​COCl+H2​O2​→CH3​CH2​COO2​C4​H9​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of hazardous decomposition.

Chemical Reactions Analysis

Types of Reactions

Propanoyl butaneperoxoate undergoes several types of chemical reactions, including:

    Oxidation: The peroxide group can oxidize various substrates, making it useful in organic synthesis.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols.

    Substitution: The propanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

Propanoyl butaneperoxoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of plastics and resins.

Mechanism of Action

The mechanism of action of propanoyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.

Comparison with Similar Compounds

Similar Compounds

    Propanoic anhydride: Similar in structure but lacks the peroxide group.

    Propanoyl chloride: Used in similar reactions but does not generate radicals.

    Butaneperoxoic acid: Contains a peroxide group but differs in its reactivity.

Uniqueness

Propanoyl butaneperoxoate is unique due to its ability to generate free radicals, making it a valuable reagent in polymerization reactions. Its dual functionality as both an oxidizing agent and a radical initiator sets it apart from other similar compounds.

Properties

CAS No.

13043-86-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

propanoyl butaneperoxoate

InChI

InChI=1S/C7H12O4/c1-3-5-7(9)11-10-6(8)4-2/h3-5H2,1-2H3

InChI Key

WYULPPRZTJMYRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OOC(=O)CC

Origin of Product

United States

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